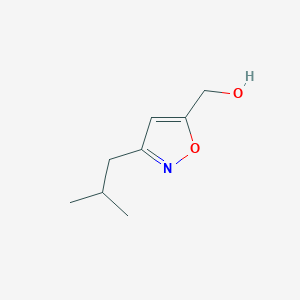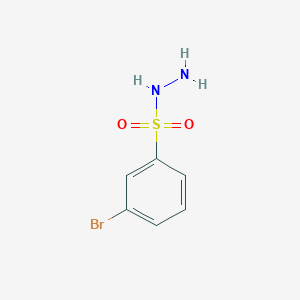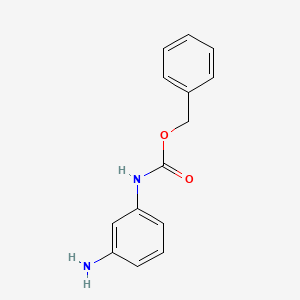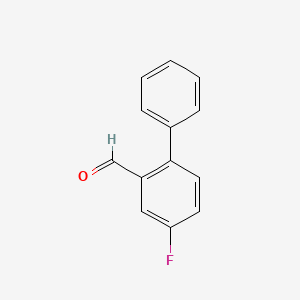
Borano de N,N-diisopropiletilamina
Descripción general
Descripción
N,N-diisopropylethylamine borane is a chemical compound with the molecular formula C8H22BN. It is a colorless or yellowish transparent liquid with a density of 0.822 g/mL at 25°C and a melting point of 15-20°C . This compound is widely used in organic synthesis due to its unique properties as a reducing agent and its ability to form stable complexes with various ligands .
Aplicaciones Científicas De Investigación
N,N-diisopropylethylamine borane has a wide range of applications in scientific research, including:
Biology: It plays a role in the preparation of biologically active compounds, such as adenosine boranothiotriphosphate ribonucleoside and thymidine boranothiotriphosphate deoxyribonucleoside.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
N,N-Diisopropylethylamine borane, also known as Borane N,N-diisopropylethylamine complex, is primarily used as a reactant in the preparation of various compounds . Its primary targets include:
- Modifiable bidentate systems via nitrogen-carbon rearrangement .
- Bioactive boranophosphonic acids .
- Precursors for the synthesis of boronated oligonucleotide sequences .
Mode of Action
The compound interacts with its targets through a process known as nitrogen-carbon rearrangement . This rearrangement allows the compound to modify bidentate systems, prepare bioactive boranophosphonic acids, and synthesize precursors for boronated oligonucleotide sequences .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of bioactive boranophosphonic acids and boronated oligonucleotide sequences . These compounds are often used in biochemical research and have potential applications in various fields, including medicine and biotechnology .
Pharmacokinetics
As a reagent, its bioavailability would largely depend on the specific conditions of the reaction it is involved in .
Result of Action
The result of N,N-Diisopropylethylamine borane’s action is the production of various compounds through nitrogen-carbon rearrangement . These compounds include modifiable bidentate systems, bioactive boranophosphonic acids, and precursors for the synthesis of boronated oligonucleotide sequences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-diisopropylethylamine borane can be synthesized through the reaction of borane with N,N-diisopropylethylamine. The reaction typically involves the use of borane-dimethyl sulfide complex as a borane source, which reacts with N,N-diisopropylethylamine under controlled conditions to form the desired complex .
Industrial Production Methods: Industrial production of N,N-diisopropylethylamine borane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-diisopropylethylamine borane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and other functional groups.
Substitution: It can participate in substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include aldehydes and ketones, with the reaction typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Substitution Reactions: These reactions often involve the use of halides or other electrophiles under controlled conditions.
Major Products:
Reduction Reactions: The major products are the corresponding alcohols or amines, depending on the starting materials.
Substitution Reactions: The products vary based on the substituents introduced during the reaction.
Comparación Con Compuestos Similares
- Borane triethylamine complex
- Borane trimethylamine complex
- Borane morpholine complex
- Borane tert-butylamine complex
- Borane dimethylamine complex
Comparison: N,N-diisopropylethylamine borane is unique due to its specific steric and electronic properties, which make it a versatile reagent in organic synthesis. Compared to other borane complexes, it offers better stability and selectivity in certain reactions, making it a preferred choice for specific applications.
Propiedades
InChI |
InChI=1S/C8H19N.B/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKCUMSOQIPHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCN(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472736 | |
| Record name | Borane N,N-diisopropylethylamine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88996-23-0 | |
| Record name | Borane N,N-diisopropylethylamine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane N,N-diisopropylethylamine complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that while DIPEAB is effective in treating paper, it leaves an undesirable odor. What causes this odor, and are there any strategies to mitigate it?
A1: While the research paper doesn't specify the exact cause of the odor, it's likely due to the presence of residual DIPEAB or its breakdown products on the treated paper.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


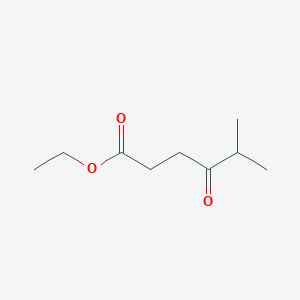
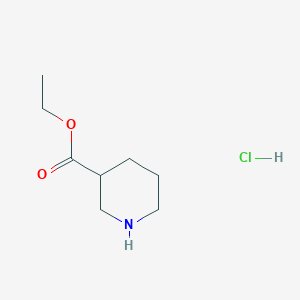
![3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine](/img/structure/B1338099.png)
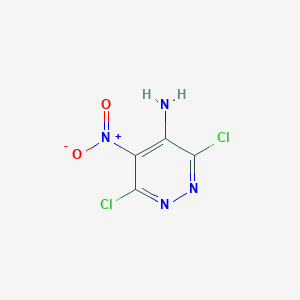
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
